2-(1-((5-Bromofuran-2-yl)methyl)piperidin-4-yl)ethan-1-ol
Description
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Properties
IUPAC Name |
2-[1-[(5-bromofuran-2-yl)methyl]piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2/c13-12-2-1-11(16-12)9-14-6-3-10(4-7-14)5-8-15/h1-2,10,15H,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRIHNBIRUVNFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)CC2=CC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 2-(1-((5-Bromofuran-2-yl)methyl)piperidin-4-yl)ethan-1-ol is currently unknown. It’s crucial to note that the identification of a compound’s target is a complex process that involves extensive biochemical and pharmacological research.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects can be diverse, ranging from changes in cell signaling and function to alterations in cellular metabolism.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other molecules.
Biological Activity
The compound 2-(1-((5-Bromofuran-2-yl)methyl)piperidin-4-yl)ethan-1-ol is a novel chemical entity that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring, a bromofuran moiety, and an ethan-1-ol group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromofuran moiety may facilitate π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions potentially modulate the activity of target proteins, influencing various biochemical pathways.
Anticancer Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated potent inhibitory effects on Na+/K(+)-ATPase and Ras oncogene activity in cancer cells, leading to reduced cell proliferation in glioma models .
Antimicrobial Activity
Compounds with similar structures have also been evaluated for their antimicrobial properties. Preliminary results suggest that the presence of the bromofuran moiety enhances the antimicrobial efficacy against various bacterial strains, although specific data on this compound remains limited.
Study 1: In Vitro Anticancer Screening
A study conducted on a series of piperidine derivatives, including those similar to our compound, revealed that they exhibited cytostatic effects in vitro against multiple cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways associated with cell survival and proliferation .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Glioma | 10 | Na+/K(+)-ATPase inhibition |
| Compound B | Breast Cancer | 15 | Ras oncogene inhibition |
| This compound | TBD | TBD | TBD |
Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, derivatives of piperidine were tested against common pathogens. While specific data for our compound was not detailed, related compounds showed promising results against Staphylococcus aureus and Escherichia coli .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step processes that ensure high yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Pharmacological Studies
Pharmacological evaluations have highlighted the potential of this compound as a lead candidate for further development in drug discovery programs targeting neurological disorders and various cancers. The unique structural features allow for diverse modifications that can enhance efficacy and selectivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
